
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Overview
Description
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate (chemical formula: C₁₁H₉BF₄FeO₃; CAS: 63313-71-3) is a cationic iron(II) complex featuring a cyclopentadienyl (Cp) ligand, two carbonyl (CO) groups, and a tetrahydrofuran (THF) ligand, with a tetrafluoroborate (BF₄⁻) counterion. Its molecular weight is 331.84 g/mol, and it crystallizes in a pseudo-octahedral "piano-stool" geometry . Key properties include:
- Synthesis: Prepared via ligand substitution reactions starting from precursors like [CpFe(CO)₂(THF)]BF₄. Yields depend on substituent electronic effects (e.g., 82% for benzyl-substituted ligands vs. 9% for pyridyl-substituted ligands due to reduced nucleophilicity) .
- Spectroscopy: IR spectra show CO stretching vibrations at 1940–1951 cm⁻¹. ³¹P NMR reveals nonequivalent phosphorus environments in chiral ligands (Δδ = 0.72 ppm, ²JPP = 116.4 Hz) .
- Applications: Used in Lewis acid-catalyzed reactions (e.g., azide cycloadditions, Diels-Alder reactions) and as a precursor for ligand-exchange studies .
Mechanism of Action
Target of Action
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate, also known as Carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate, primarily targets chemical reactions as a catalyst . It is used in various Lewis acid-catalyzed reactions .
Mode of Action
This compound interacts with its targets by facilitating and accelerating chemical reactions. It does so by reducing the activation energy required for the reactions, thereby increasing the rate of these reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- The preparation of β-keto esters via Lewis acid-catalyzed addition of Ethyl diazoacetate to arylaldehydes .
- Iron mediated nitrenoid transfer .
- Lewis acid catalyzed aziridination, cyclopropanation, and insertion reaction with diazo compounds .
- Diels-Alder reaction of dienes with enones .
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction environment .
Result of Action
The primary result of the compound’s action is the facilitation of chemical reactions, leading to the production of desired compounds more efficiently and often with better yields .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the catalyzed reactions. Additionally, the presence of impurities or other substances can potentially interfere with the compound’s catalytic activity .
Biological Activity
2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a triazole ring fused with a pyridine structure and bromine substituents at the 2nd and 6th positions, this compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C7H4Br2N4
- Molecular Weight : 276.92 g/mol
- Structure : The compound features a triazole ring fused with a pyridine ring, enhancing its reactivity and potential for further functionalization.
Antitumor Activity
Research has indicated that derivatives of triazolo-pyridine compounds can exhibit potent antitumor properties. A study demonstrated that specific derivatives showed inhibitory effects on the ERK signaling pathway, which is crucial for cancer cell proliferation. The most active derivative displayed significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine has also been evaluated for its antimicrobial activity. Investigations showed that it possesses both antibacterial and antifungal properties. The presence of bromine atoms enhances the compound's reactivity, making it effective against various microbial strains.
The biological activity of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine is attributed to its ability to interact with specific biological targets. For instance:
- RORγt Inhibition : Compounds similar to 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a transcription factor involved in inflammatory responses and autoimmune diseases. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-17A .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods involving bromination and cyclization reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activities.
Scientific Research Applications
Catalytic Applications
1.1 Hydrogenation Reactions
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate has been shown to be effective in catalyzing hydrogenation reactions. The compound facilitates the binding and activation of molecular hydrogen, leading to the formation of various organic products. Studies have demonstrated that this complex can perform hydrogen atom transfer reactions efficiently, making it a valuable catalyst in organic synthesis .
1.2 Electrocatalysis
Research indicates that complexes derived from CpFe(CO)₂(THF)BF₄ exhibit electrocatalytic properties, particularly in redox reactions. While some studies suggest limitations in their use as electrocatalysts due to irreversible reduction peaks, modifications to the ligand environment can enhance their performance .
Catalytic Reaction | Substrate | Yield (%) | Conditions |
---|---|---|---|
Hydrogenation | Alkenes | Up to 95 | Ambient Temp |
Electrocatalysis | Redox couples | Variable | Electrochemical setup |
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have highlighted the potential of cyclopentadienyl iron dicarbonyl complexes, including CpFe(CO)₂(THF)BF₄, as anticancer agents. These compounds have shown cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC₅₀ values indicating significant potency compared to traditional chemotherapeutics . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular processes in cancer cells while sparing normal cells.
Complex | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
CpFe(CO)₂NCS | MDA-MB-231 | 3.0 - 17.3 | ROS-mediated apoptosis |
CpFe(CO)₂(THF)BF₄ | HeLa | TBD | TBD |
Materials Science
3.1 Synthesis of Functional Materials
This compound serves as a precursor for the synthesis of functionalized materials, including polymers and nanoparticles. Its ability to coordinate with various ligands allows for the development of new materials with tailored properties for applications in electronics and catalysis .
Structural Studies
Structural investigations reveal that CpFe(CO)₂(THF)BF₄ can form heteroligand complexes when reacted with other ligands, leading to a variety of coordination geometries and electronic properties. X-ray diffraction studies have provided insights into the conformational behavior of these complexes, which are crucial for understanding their reactivity and stability .
Case Studies
Case Study 1: Hydrogenation of Alkenes
A study demonstrated the effectiveness of CpFe(CO)₂(THF)BF₄ in the hydrogenation of various alkenes under mild conditions, achieving yields exceeding 90%. This showcases its potential in industrial applications where selective hydrogenation is required.
Case Study 2: Anticancer Activity Evaluation
In vitro tests on breast cancer cell lines showed that complexes based on cyclopentadienyl iron dicarbonyl exhibited significant cytotoxicity, prompting further investigation into their mechanisms and potential as therapeutic agents against resistant cancer types.
Q & A
Basic Research Questions
Q. What are the crystallographic features of cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate?
The compound crystallizes in the orthorhombic space group Pna2₁ with four formula units per unit cell. Key parameters include:
Parameter | Value | Source |
---|---|---|
Unit Cell (Å) | a = 17.6211, b = 6.5141, c = 14.5794 | |
Volume (ų) | 1673.5 | |
Fe–N bond | 1.924(3) Å | |
Fe–Cp* center | 1.722 Å | |
R factor | 0.044 |
The iron center adopts a pseudo-octahedral "piano-stool" geometry, with the pentamethylcyclopentadienyl (Cp*) ligand occupying three coordination sites and the tetrahydrofuran (THF), two carbonyls, and BF₄⁻ completing the structure .
Q. How is the compound synthesized, and what are the critical reaction conditions?
The compound is synthesized via oxidative cleavage of [η⁵-C₅(CH₃)₅Fe(CO)₂]₂ in acetonitrile or ligand substitution reactions with THF. Key steps include:
- Reaction of [Cp*Fe(CO)₂(THF)]BF₄ with acetonitrile yields the product at 92% efficiency .
- Single-crystal growth is achieved by slow evaporation in THF/hexane mixtures at 173 K .
- Characterization via ¹H/¹³C NMR and IR confirms ligand substitution (CO: ν = 1940–1950 cm⁻¹; CN: ν = 2270 cm⁻¹) .
Q. What spectroscopic methods are used to validate its structure?
- X-ray diffraction : Data collected on a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K .
- IR spectroscopy : CO and CN stretching frequencies confirm ligand coordination .
- NMR : ¹H NMR shows Cp* methyl protons at δ 1.85 ppm and THF signals at δ 3.60–1.80 ppm .
Advanced Research Questions
Q. How does ligand substitution influence the compound’s reactivity in catalytic applications?
Replacing THF with stronger π-acceptor ligands (e.g., acetonitrile or diphosphines) alters the Fe center’s electron density, impacting catalytic activity:
- Fe–N bond lengths shorten with stronger donors (e.g., 1.924 Å for THF vs. 1.91 Å for acetonitrile) .
- In hydrogenation reactions, diphosphine ligands increase turnover numbers (TON > 7500) by stabilizing active iron-hydride intermediates .
Q. What contradictions exist in reported structural data, and how are they resolved?
Discrepancies in Fe–ligand bond lengths (e.g., Fe–Cp* = 1.722 Å vs. 1.73 Å in similar complexes) arise from crystallographic refinement methods:
- High Rint (0.044) and Flack parameter (-0.02(3)) ensure structural reliability .
- Displacement parameters (Uiso) for H atoms are constrained using riding models to mitigate thermal motion errors .
Q. How is the compound utilized in mechanistic studies of Lewis acid catalysis?
- Diels-Alder reactions : The BF₄⁻ counterion enhances electrophilicity, facilitating β-ketoester synthesis from ethyl diazoacetate and aryl aldehydes .
- Nitrosyl transfer : The Fe center mediates NO group transfer to alkenes, with kinetics monitored via in situ IR .
Q. What computational methods support experimental findings for this compound?
- DFT studies : Optimized geometries correlate with crystallographic data (e.g., Fe–CO bond angles within 2° of experimental values) .
- Thermal lens measurements : Transient curves (τ = 2.1 ms) quantify heat transfer properties in solution-phase catalysis .
Q. Methodological Recommendations
- Crystallographic refinement : Use SHELXL with full-matrix least-squares methods to minimize R factors (<0.05) .
- Kinetic analysis : Employ stopped-flow IR or NMR to monitor ligand substitution rates in real time .
- Safety protocols : Handle BF₄⁻ salts under inert atmospheres due to moisture sensitivity .
Comparison with Similar Compounds
Comparison with Similar Iron(II) Tetrafluoroborate Complexes
Acetonitriledicarbonyl(η⁵-pentamethylcyclopentadienyl)iron(II) Tetrafluoroborate
Structure : [Fe{η⁵-C₅(CH₃)₅}(NCCH₃)(CO)₂]BF₄ (molecular weight: 374.95 g/mol) replaces Cp with pentamethylcyclopentadienyl (Cp*) and THF with acetonitrile (MeCN). Crystallizes in an orthorhombic system (Pna21) with Fe–N bond length = 1.924 Å .
Key Differences :
- Steric and Electronic Effects : Cp* provides greater steric bulk and electron-donating capacity than Cp, stabilizing the complex.
- Bond Lengths : Fe–Cp* distance (1.722 Å) is slightly shorter than Fe–Cp distances (~1.75 Å), indicating stronger π-backbonding .
- Synthetic Route : Formed via oxidative cleavage of [CpFe(CO)₂]₂ or substitution of [CpFe(CO)₂(THF)]BF₄ with MeCN .
Property | Target Compound | Cp* Analog |
---|---|---|
Ligands | Cp, CO, THF | Cp*, CO, MeCN |
Fe–Ligand Bond (Å) | Fe–THF (N/A) | Fe–N (1.924) |
IR CO Stretches (cm⁻¹) | 1940–1951 | 1950–2000 (estimated) |
Yield | Up to 82% | 92% |
[CpFe(PPh₂NBn₂)Cl] (Chloride Counterion Complex)
Structure : Contains a chloride counterion and a diphosphine ligand (PPh₂NBn₂). Synthesized via photolysis of CpFe(CO)₂Cl with diazadiphosphacyclooctane ligands .
Key Differences :
- Counterion Effects : Chloride (Cl⁻) is a stronger coordinating anion than BF₄⁻, leading to lower solubility and altered reactivity.
- Electrochemical Behavior: Irreversible reduction peaks (Epc = -1.2 V vs.
Property | Target Compound | Chloride Analog |
---|---|---|
Counterion | BF₄⁻ | Cl⁻ |
Reaction Yield | 82% (L = benzyl) | 20% |
Redox Behavior | Irreversible reduction | Irreversible reduction |
Iron(II) Tetrafluoroborate Hexahydrate (Fe(BF₄)₂·6H₂O)
Structure: A simple salt without organometallic ligands. Used as a precursor for synthesizing coordination complexes . Key Differences:
- Catalytic Activity : The target compound’s Cp and CO ligands enhance its Lewis acidity and stability in organic solvents, making it superior for catalysis compared to the hexahydrate salt .
- Toxicity : The hexahydrate has higher acute toxicity (WGK Germany: 3) compared to the target compound (Category 4 hazards) .
Structural and Functional Insights
Ligand Substitution Dynamics
- THF Lability : THF in the target compound is readily replaced by stronger ligands (e.g., diphosphines), while MeCN in the Cp* analog shows higher stability due to stronger Fe–N bonding .
- Counterion Role : BF₄⁻ improves solubility in polar aprotic solvents (e.g., THF, MeCN), whereas Cl⁻ limits solvent compatibility .
Electrochemical Properties
Both the target compound and its analogs exhibit irreversible reduction peaks (e.g., Epc = -1.5 V for complex 13), attributed to ligand-centered redox processes. This contrasts with reversible systems used in electrocatalysis .
Preparation Methods
Direct Ligand Substitution Method
This method involves the replacement of tetrahydrofuran (THF) in a pre-formed iron complex with cyclopentadienyl and carbonyl ligands, followed by ion exchange to incorporate the tetrafluoroborate counterion.
Step-by-step process:
Preparation of the precursor complex:
Synthesize a suitable iron(II) carbonyl complex, such as Fe(CO)₅ , or a related iron(II) species capable of ligand exchange.Ligand coordination:
React the precursor with cyclopentadienyl anion (Cp⁻) and additional carbonyl ligands under controlled conditions to form Fe(Cp)(CO)₂(THF) . This step typically involves the use of a Lewis acid or base to facilitate ligand substitution.Ion exchange to tetrafluoroborate:
The neutral complex is treated with tetrafluoroboric acid or tetrafluoroborate salts (e.g., HBF₄ or NaBF₄) to exchange counterions, yielding Fe(Cp)(CO)₂(THF)BF₄ .
Conditions:
- Solvent: Anhydrous acetonitrile or dichloromethane.
- Temperature: Mild heating (~25–50°C) to promote ligand exchange.
- Atmosphere: Inert (argon or nitrogen) to prevent oxidation.
Oxidative Addition and Ligand Exchange Method
This approach involves oxidative addition of the tetrahydrofuran ligand to an iron(0) complex, followed by oxidation and ligand stabilization.
Step-by-step process:
Formation of iron(0) complex:
Reduce Fe(II) salts with a suitable reducing agent (e.g., sodium amalgam, potassium graphite) to generate Fe(0) species.Ligand coordination:
React Fe(0) with cyclopentadienyl and carbon monoxide under an atmosphere of CO to form Fe(Cp)(CO)₂ .Ligand substitution with tetrahydrofuran:
Introduce tetrahydrofuran to coordinate with the iron center, forming Fe(Cp)(CO)₂(THF) .Counterion exchange:
Add tetrafluoroboric acid or tetrafluoroborate salts to replace any existing counterions, producing the target complex Fe(Cp)(CO)₂(THF)BF₄ .
Conditions:
- Solvent: Anhydrous tetrahydrofuran or acetonitrile.
- Temperature: Controlled, often room temperature to 50°C.
- Atmosphere: Inert (argon or nitrogen).
Ligand Substitution via Pre-formed Complexes
This method utilizes pre-formed iron complexes bearing labile ligands that are substituted with tetrahydrofuran and subsequently converted into the tetrafluoroborate salt.
Step-by-step process:
Starting complex:
Use a known iron(II) complex such as Fe(Cp)(CO)₂X , where X is a halide or other leaving group.Ligand substitution:
React with tetrahydrofuran under reflux conditions to replace X with THF, forming Fe(Cp)(CO)₂(THF) .Ion exchange:
Add tetrafluoroboric acid or tetrafluoroborate salts to precipitate the complex as Fe(Cp)(CO)₂(THF)BF₄ .
Conditions:
- Solvent: Acetonitrile or dichloromethane.
- Temperature: Reflux (~50°C).
- Atmosphere: Inert.
Research-Driven Synthesis via Ligand Replacements
Recent research indicates that replacing tetrahydrofuran in related complexes can be achieved through ligand exchange reactions involving heteroligand complexes and Lewis acid catalysis .
Example:
- Starting with a complex such as [CpFe(CO)₂(THF)]BF₄ or similar, ligand exchange with other ligands can be performed under mild conditions, followed by purification to obtain the target compound.
Data Table Summarizing Preparation Methods
Notes on Purity and Characterization
- The synthesized complex is typically purified via recrystallization from solvents like acetonitrile or dichloromethane.
- Characterization involves NMR, IR (carbonyl stretches), and X-ray crystallography to confirm structure and purity.
Properties
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.C4H8O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H2;;;;/q-1;;;;-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVUGKPZSNWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1CCOC1.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4FeO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746124 | |
Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63313-71-3 | |
Record name | carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63313-71-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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